molecular formula C10H15BrN2 B3105405 1-Phenylpiperazine hydrobromide CAS No. 153121-53-0

1-Phenylpiperazine hydrobromide

Cat. No.: B3105405
CAS No.: 153121-53-0
M. Wt: 243.14 g/mol
InChI Key: XNRTWORCVBKEMJ-UHFFFAOYSA-N
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Description

1-Phenylpiperazine hydrobromide is a chemical compound with the molecular formula C10H15BrN2 . It is a derivative of phenylpiperazine, which is a simple compound featuring a phenyl group bound to a piperazine ring . It is used for acylation in the preparation of non-peptide oxytocin antagonists .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms, with a phenyl group attached . The average mass of the molecule is 243.143 Da, and the monoisotopic mass is 242.041855 Da .

Scientific Research Applications

Versatility in Medicinal Chemistry

The phenylpiperazine moiety is a highly versatile scaffold in the development of therapeutic agents. Research highlights the underutilization of N-phenylpiperazine derivatives, despite their proven "druglikeness" and success in reaching late-stage clinical trials, particularly for CNS disorders. This review emphasizes the potential of phenylpiperazine derivatives to diversify beyond CNS applications, encouraging further exploration in various therapeutic areas through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).

Molecular Docking and Drug Binding Mechanisms

A study exploring the binding mechanisms of N-phenylpiperazine derivatives to α1A-adrenoceptor using molecular docking and high-performance affinity chromatography reveals the significant role of electrostatic forces and hydrogen bonds in the binding process. This research not only sheds light on the structural requirements for receptor affinity but also demonstrates the method's potential in investigating drug-receptor interactions (Zhao et al., 2015).

Chemical Stability and Synthesis

The chemical stability of phenylpiperazine derivatives is crucial for their efficacy and storage. A specific study on the stability of a novel oxazolopyridonyl derivative of phenylpiperazine under various conditions highlights the importance of understanding degradation pathways in drug development (Tarsa et al., 2019).

Electrochemical Synthesis

Electrochemical methods offer a green and efficient approach to synthesizing new phenylpiperazine derivatives. This research presents an environmentally friendly and reagent-less electrochemical technique, emphasizing the method's high atom economy and the potential for safe waste production (Nematollahi & Amani, 2011).

Permeation Enhancement for Oral Administration

1-Phenylpiperazine derivatives have been investigated for their potential as intestinal permeation enhancers, a critical factor in the oral delivery of macromolecular therapeutics. The study identifies several derivatives with lower toxicity and comparable efficacy to 1-phenylpiperazine, highlighting the potential for improving oral drug delivery (Fein, Lamson, & Whitehead, 2017).

Mechanism of Action

Target of Action

1-Phenylpiperazine hydrobromide primarily targets the intestinal epithelium . The intestinal epithelium is a layer of cells that lines the inner surface of the small and large intestines. This layer forms a barrier that regulates the absorption of nutrients, electrolytes, and water from the intestinal lumen into the bloodstream .

Mode of Action

This compound acts as a chemical permeation enhancer . It enhances the transepithelial transport across the intestinal epithelium, thereby improving the absorption of macromolecular therapeutics . The compound achieves this by interacting with the tight junctions between the epithelial cells, leading to an increase in paracellular permeability .

Biochemical Pathways

It is known that the compound influences the paracellular pathway in the intestinal epithelium . This pathway allows the transport of substances across the epithelium through the spaces between the cells, which is facilitated by the compound’s interaction with the tight junctions .

Pharmacokinetics

Given its role as a permeation enhancer, it can be inferred that the compound has a significant impact on the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .

Result of Action

The primary result of this compound’s action is the enhanced permeation of macromolecular therapeutics across the intestinal epithelium . This leads to an increase in the bioavailability of these therapeutics, potentially improving their therapeutic efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the gastrointestinal tract can affect the compound’s stability and efficacy . .

Safety and Hazards

1-Phenylpiperazine hydrobromide is considered hazardous. It is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also a skin and severe eye irritant .

Future Directions

Several potent derivatives of 1-Phenylpiperazine, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-Phenylpiperazine, suggesting promise in future applications . These derivatives could potentially be used to enhance the oral administration of macromolecular therapeutics by improving absorption across the intestinal epithelium into the bloodstream .

Properties

IUPAC Name

1-phenylpiperazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.BrH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRTWORCVBKEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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